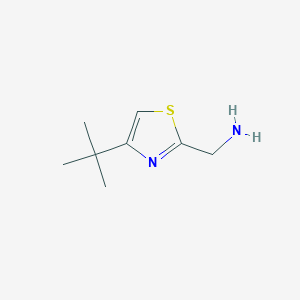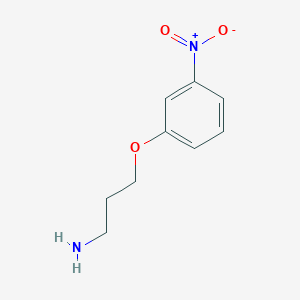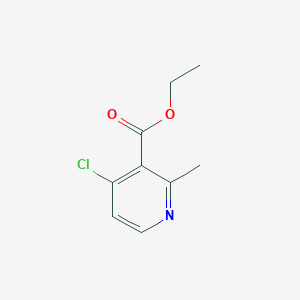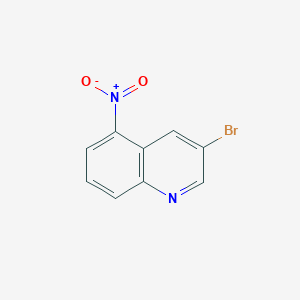![molecular formula C8H8BrNO2 B169987 [(4-ブロモフェニル)アミノ]酢酸 CAS No. 13370-62-2](/img/structure/B169987.png)
[(4-ブロモフェニル)アミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromophenyl)amino]acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Bromophenyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromophenyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
成長阻害
この化合物は、成長阻害物質として同定されています。 タバコの原形質体の膜電位差に影響を与え、植物の成長と発達のメカニズムの研究に役立ちます .
分析標準
それは、汚泥試料からノニルフェノールポリエトキシカルボン酸塩を抽出する際の標準として使用されています。 この用途は、汚染物質を追跡するための環境化学において重要です .
抗菌剤および抗がん研究
この化合物の誘導体は、病原体および癌細胞による抗菌剤および抗がん剤耐性に対する薬理学的活性を研究するために合成されています .
作用機序
Target of Action
It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may interact with ion channels or other membrane proteins that regulate membrane potential.
Mode of Action
It is known to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This suggests that it may alter the function of ion channels or other membrane proteins, leading to changes in the electrical potential across the cell membrane.
Biochemical Pathways
It is known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that it may be involved in amino acid metabolism or other related biochemical pathways.
Result of Action
[(4-Bromophenyl)amino]acetic acid is known to be a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts . This could lead to changes in cellular processes such as signal transduction, nutrient uptake, and cell growth.
生化学分析
Biochemical Properties
[(4-Bromophenyl)amino]acetic acid has been identified as an inhibitor of phosphatase . It interacts with various enzymes and proteins, particularly those involved in the dephosphorylation and transphosphorylation reactions .
Cellular Effects
The effects of [(4-Bromophenyl)amino]acetic acid on cells are primarily related to its inhibitory action on phosphatase. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, [(4-Bromophenyl)amino]acetic acid exerts its effects through binding interactions with biomolecules, particularly enzymes involved in phosphorylation processes. It acts as an inhibitor, affecting enzyme activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of [(4-Bromophenyl)amino]acetic acid may change due to factors such as the compound’s stability and degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [(4-Bromophenyl)amino]acetic acid can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
[(4-Bromophenyl)amino]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, [(4-Bromophenyl)amino]acetic acid is transported and distributed through interactions with transporters or binding proteins. It can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of [(4-Bromophenyl)amino]acetic acid and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-(4-bromoanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWAAAOJNYRFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426052 |
Source


|
| Record name | DL-4-BROMOPHENYLGLYCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13370-62-2 |
Source


|
| Record name | DL-4-BROMOPHENYLGLYCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














